3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE
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Overview
Description
3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This particular compound features a pyridine ring substituted with a hydrazone moiety, which is known to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE typically involves the condensation of 2-benzyl-2-phenylhydrazine with a pyridine aldehyde. The reaction is usually carried out in an ethanol solution with the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted pyridine compounds, each with potential biological activities.
Scientific Research Applications
3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 2-chloropyridine share the pyridine core structure.
Hydrazone derivatives: Compounds such as benzylidenehydrazine and phenylhydrazone exhibit similar hydrazone functionalities.
Uniqueness
3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridine ring with a hydrazone moiety makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-8-17(9-4-1)16-22(19-11-5-2-6-12-19)21-15-18-10-7-13-20-14-18/h1-15H,16H2/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDVNSQSNFYGD-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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